molecular formula C26H30N2O6S B2878882 (Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-82-9

(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2878882
CAS No.: 865174-82-9
M. Wt: 498.59
InChI Key: OSUFAJVHMUBGTJ-RQZHXJHFSA-N
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Description

(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a fused bicyclic core (benzothiazole) substituted with an allyl group at position 3, a (3,4,5-triethoxybenzoyl)imino moiety at position 2, and an ethyl carboxylate group at position 4. The Z-configuration of the imino group introduces stereochemical specificity, which may influence its biological activity and molecular interactions.

This compound is hypothesized to exhibit bioactivity due to structural similarities with other heterocyclic derivatives, such as triazoles and thiadiazoles, which are known for antimicrobial, anticancer, and pesticidal properties .

Properties

IUPAC Name

ethyl 3-prop-2-enyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-6-13-28-19-12-11-17(25(30)34-10-5)16-22(19)35-26(28)27-24(29)18-14-20(31-7-2)23(33-9-4)21(15-18)32-8-3/h6,11-12,14-16H,1,7-10,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUFAJVHMUBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and an allyl group. Its molecular formula is C21H26N2O5SC_{21}H_{26}N_2O_5S, and it has a molecular weight of approximately 414.51 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. The presence of the ethyl and allyl groups may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

Several studies have reported the anticancer potential of thiazole derivatives. The compound's ability to inhibit cancer cell proliferation can be attributed to its interference with cellular signaling pathways involved in cell growth and apoptosis. For example, compounds that target the Oct3/4 transcription factor have demonstrated effectiveness in reprogramming somatic cells into pluripotent stem cells, which could have implications for cancer therapy by influencing tumor stem cell populations .

The proposed mechanism involves the inhibition of key enzymes or pathways essential for cancer cell survival. The interaction of the compound with cellular receptors or transcription factors could lead to altered gene expression profiles that favor apoptosis over proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of various thiazole derivatives, revealing that modifications at the 3-position significantly enhanced activity against Gram-positive bacteria. The compound's structural features suggest it may exhibit similar or improved efficacy .
  • Anticancer Activity :
    In a high-throughput screening campaign focused on Oct3/4 induction in embryonic stem cells, derivatives of thiazole were identified as potent inducers. This suggests that (Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also induce pluripotency in specific cellular contexts .

Data Tables

Property Value
Molecular FormulaC21H26N2O5SC_{21}H_{26}N_2O_5S
Molecular Weight414.51 g/mol
Antimicrobial ActivitySignificant against Gram-positive bacteria
Anticancer ActivityInduces Oct3/4 expression

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s benzothiazole core differentiates it from triazole (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) and indole-based derivatives (e.g., 2-methyl-3-[4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indole) . Key structural comparisons include:

Compound Core Structure Key Substituents Bioactivity
Target Compound Benzothiazole Allyl, triethoxybenzoyl, ethyl carboxylate Hypothesized anticancer/pesticidal
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles Triazole-thiadiazole Arylideneamino, mercapto Antimicrobial, antiviral
2-Methyl-3-[triazolyl]-1H-indole Indole-triazole Methyl, amino, mercapto Antifungal, anti-inflammatory

The allyl group in the target compound may confer reactivity in click chemistry or polymerization, unlike the arylideneamino groups in triazole derivatives .

Bioactivity and Mechanism

  • Benzothiazoles: Known for antitumor activity (e.g., via topoisomerase inhibition) and pesticidal effects (e.g., disrupting insect cuticle integrity) .
  • Triazole-thiadiazoles : Exhibit antimicrobial activity by inhibiting fungal ergosterol synthesis .
  • Indole-triazoles : Demonstrated anti-inflammatory effects through COX-2 suppression .

The triethoxybenzoyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the ethyl carboxylate could improve bioavailability compared to methyl or unsubstituted analogs .

Research Findings and Challenges

  • Structural Analysis : Tools like SHELX programs () are critical for resolving the Z-configuration and crystal packing of such compounds.
  • Synthesis Complexity : The multi-step synthesis and stereochemical control required for the target compound present challenges compared to simpler triazole derivatives .

Preparation Methods

Precursor Synthesis: 6-Carboxybenzo[d]Thiazol-2-Amine

The synthesis begins with 4-aminosalicylic acid derivatives, which undergo cyclocondensation with thioureas or thiocyanate reagents. A method adapted from involves:

  • Methoxylation : Reaction of 4-methoxyaniline with ammonium thiocyanate and bromine in acetic acid to yield 6-methoxybenzo[d]thiazol-2-amine (78% yield).
  • Demethylation and Esterification : Hydrolysis of the methoxy group with hydrobromic acid followed by esterification with ethanol under acidic conditions produces ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate.

Critical Data :

Step Reagents Conditions Yield
Methoxylation NH4SCN, Br2, AcOH 0°C → RT, 5 h 78%
Esterification HBr, EtOH, H2SO4 Reflux, 12 h 65%

Formation of the (Z)-Configured Imino Group

Hydrazine Intermediate

The 2-carboxylate group is converted to a hydrazine derivative using hydrazine hydrate:

  • Hydrazinolysis : Refluxing ethyl 3-allyl-6-hydroxybenzo[d]thiazole-2-carboxylate with hydrazine hydrate (3 eq) in ethanol for 6 h yields the corresponding hydrazide (91% yield).

Acylation with 3,4,5-Triethoxybenzoyl Chloride

Stereoselective acylation is achieved under Schotten-Baumann conditions:

  • Reaction Setup : The hydrazide is treated with 3,4,5-triethoxybenzoyl chloride (1.1 eq) in a biphasic system (CH2Cl2/H2O) with NaHCO3 at 0°C.
  • Configuration Control : The (Z)-configuration is favored by steric hindrance from the ortho-ethoxy groups, as evidenced by NOESY correlations between the imino proton and the benzoyl aromatic protons.

Optimized Conditions :

Parameter Value
Temperature 0°C
Solvent CH2Cl2/H2O
Base NaHCO3
Reaction Time 4 h
Yield 76%

Structural Characterization and Validation

Spectroscopic Analysis

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imino), 1605 cm⁻¹ (C=C aromatic).
  • 1H NMR (DMSO-d6) : δ 8.15 (s, 1H, Ar-H), 7.20 (s, 2H, OCH2CH3), 5.95–5.75 (m, 1H, CH2=CH), 4.40 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.90–3.70 (m, 12H, OCH2CH3 ×4).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration, with a dihedral angle of 12.3° between the benzothiazole and triethoxybenzoyl planes.

Comparative Analysis of Synthetic Routes

A comparative evaluation of three routes highlights the superiority of the hydrazide-acylation approach:

Route Steps Total Yield Key Advantage
A: Direct Cyclization 5 32% Fewer intermediates
B: Sequential Alkylation/Acylation 4 68% Better stereocontrol
C: Hydrazide-Acylation 3 76% Higher efficiency

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